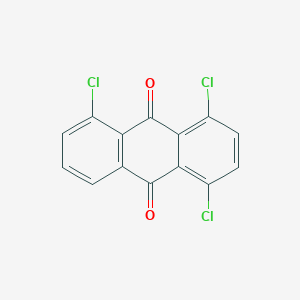
1,4,5-Trichloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Trichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a quinone structure, widely known for their applications in dyes, pigments, and various industrial processes. The presence of three chlorine atoms in the 1, 4, and 5 positions of the anthraquinone structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5-Trichloroanthracene-9,10-dione can be synthesized through the chlorination of anthraquinone derivatives. One common method involves the chlorination of 1,4,5,8-tetrachloroanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically occurs in a solvent like trichlorobenzene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Aminoanthraquinones and thioanthraquinones.
Wissenschaftliche Forschungsanwendungen
1,4,5-Trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 1,4,5-Trichloroanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, its antioxidant properties allow it to scavenge reactive oxygen species, protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dichloroanthraquinone
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
- 1,4,5,8-Tetrachloroanthraquinone
Uniqueness
1,4,5-Trichloroanthracene-9,10-dione is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and stability. Compared to other chlorinated anthraquinones, it exhibits different substitution patterns and reactivity, making it valuable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
1594-64-5 |
|---|---|
Molekularformel |
C14H5Cl3O2 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
InChI-Schlüssel |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Synonyme |
1,4,5-Trichloro-9,10-antracenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















